Quinuclidine hydrochloride

Catalog No.
S708307
CAS No.
39896-06-5
M.F
C7H14ClN
M. Wt
147.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinuclidine hydrochloride

CAS Number

39896-06-5

Product Name

Quinuclidine hydrochloride

IUPAC Name

1-azabicyclo[2.2.2]octane;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H

InChI Key

BZLBBZLOMXKMTA-UHFFFAOYSA-N

SMILES

C1CN2CCC1CC2.Cl

Canonical SMILES

C1C[NH+]2CCC1CC2.[Cl-]

The exact mass of the compound Quinuclidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Other Chemicals:

  • Quinuclidine hydrochloride is a valuable starting material for the synthesis of various other chemicals, including:
    • Anticholinergic drugs: These drugs block the action of the neurotransmitter acetylcholine, which can be helpful in treating certain conditions such as overactive bladder and urinary incontinence [Source: National Institutes of Health (NIH) - ]
    • Antimalarial drugs: Some quinuclidine derivatives are being investigated as potential antimalarial agents [Source: ScienceDirect - ]

Research into Cholinergic Systems:

  • Quinuclidine hydrochloride can be used to study the cholinergic system, which is a group of neurons that use acetylcholine as their neurotransmitter.
  • Researchers can use quinuclidine hydrochloride to:
    • Label and identify cholinergic neurons [Source: ScienceDirect - ]
    • Investigate the role of the cholinergic system in various physiological processes, such as learning and memory, movement, and autonomic function [Source: National Institutes of Health (NIH) - ]

Other Research Applications:

  • Quinuclidine hydrochloride may also be used in other areas of scientific research, such as:
    • Material science: For the development of new materials with specific properties [Source: Royal Society of Chemistry - ]
    • Environmental science: For studies on the fate and transport of chemicals in the environment [Source: American Chemical Society - ]

Quinuclidine hydrochloride is a bicyclic organic compound with the formula C7_7H12_{12}ClN. It is characterized by a unique bicyclic structure that consists of a saturated nitrogen-containing ring and is often utilized in organic synthesis and medicinal chemistry. Quinuclidine itself is a colorless solid that exhibits strong basic properties, with a pKa_a of 11.3 for its conjugate acid, indicating its capacity to act as a potent base in various reactions .

, primarily due to its basicity and nucleophilicity. It can participate in:

  • Cormas-Grisius Electrophilic Benzene Addition: Quinuclidine acts as a strong electrophile when protonated, facilitating electrophilic aromatic substitution reactions .
  • Synthesis of Quaternary Ammonium Salts: By reacting with alkyl halides, quinuclidine can be converted into quaternary ammonium salts, which are useful in various applications .
  • Catalytic Reactions: It serves as an effective catalyst in asymmetric synthesis reactions such as aldol reactions and Diels-Alder reactions, where it enhances the selectivity and yield of desired products .

Quinuclidine and its derivatives exhibit significant biological activities. Notably:

  • Antimicrobial Properties: Recent studies have shown that quinuclidine-based compounds possess potent antimicrobial activity against both gram-positive and gram-negative bacteria, making them promising candidates for developing new antibiotics .
  • Pharmacological

The synthesis of quinuclidine hydrochloride can be achieved through several methods:

  • Reduction of Quinuclidone: This method involves the reduction of quinuclidone using reducing agents to yield quinuclidine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
  • Extraction from Cinchona Alkaloids: Quinuclidine can also be isolated from cinchona bark through alkaloid extraction processes, where it is obtained alongside other related compounds .

Quinuclidine hydrochloride has diverse applications in various fields:

  • Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis, particularly in the preparation of complex molecules.
  • Pharmaceutical Development: Its derivatives play crucial roles in developing new medications targeting various health conditions.
  • Material Science: Quinuclidine is also explored for its potential applications in creating novel materials due to its unique structural properties .

Research into the interactions of quinuclidine hydrochloride has revealed:

  • Binding Affinity Studies: Quinuclidine derivatives have been studied for their binding affinities to muscarinic acetylcholine receptors, demonstrating potential applications in neurological research .
  • Mechanistic Studies on Antimicrobial Action: Investigations into the mechanisms of action have shown that cationic quinuclidine compounds disrupt bacterial membranes, providing insights into their effectiveness as antimicrobial agents .

Quinuclidine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
DABCO (1,4-Diazabicyclo[2.2.2]octane)Bicyclic amineContains two nitrogen atoms; used as a catalyst.
TropaneBicyclic amineHas a different carbon framework; used in alkaloids.
3-HydroxyquinuclidinolHydroxy-substituted quinuclidineExhibits different biological activities due to hydroxy group.
AceclidineQuinuclidine derivativeUsed clinically for glaucoma treatment; has specific pharmacological effects.

Quinuclidine's compact structure allows it to form stronger adducts with Lewis acids compared to similar compounds like triethylamine, enhancing its utility in organic synthesis . Its unique bicyclic configuration contributes to its distinct reactivity patterns and biological activities.

UNII

M95W3BUM1R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

39896-06-5

Wikipedia

Quinuclidine hydrochloride

Dates

Last modified: 08-15-2023

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